molecular formula C14H19N3O5 B8592100 Ethanone, 1-(4-(dipropylamino)-3,5-dinitrophenyl)- CAS No. 52129-71-2

Ethanone, 1-(4-(dipropylamino)-3,5-dinitrophenyl)-

Cat. No. B8592100
CAS RN: 52129-71-2
M. Wt: 309.32 g/mol
InChI Key: VAKVTKYOQPQPJM-UHFFFAOYSA-N
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Patent
US03933472

Procedure details

To a solution of 8.9 grams (0.0365 mole) of 4'-chloro-3',5'-dinitroacetophenone in 100 milliliters of benzene, 51 milliliters of di-n-propylamine was slowly added with stirring. The resulting mixture was refluxed for 3 hours. The precipitated dipropylamine hydrochloride was separated by filtration. Evaporation of the filtrate to dryness in vacuo yielded a brown solid weighing 11.5 grams (94.5 percent of the theory). Recrystallization from hexane yielded 8.5 grams of an orange colored crystalline compound, melting point 71°-72° C. Anal. calcd. for C14H19N3O5 : C, 54.36; H, 6.19; N, 13.58. Found: C, 54.47; H, 6.25; N, 13.37.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:11](=[O:13])[CH3:12])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[CH:17]1[CH:22]=[CH:21]C=CC=1>C(NCCC)CC>[N+:14]([C:3]1[CH:4]=[C:5]([C:11](=[O:13])[CH3:12])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[N:8]([CH2:17][CH2:22][CH3:21])[CH2:7][CH2:6][CH3:5])([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C(C)=O)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
51 mL
Type
solvent
Smiles
C(CC)NCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitated dipropylamine hydrochloride was separated by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
yielded a brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1N(CCC)CCC)[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.